Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Description
Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a thienopyrimidine-derived acetamide characterized by a sulfur-linked thieno[2,3-d]pyrimidin-4-yl core and a cyclopentyl substituent on the acetamide nitrogen. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The cyclopentyl group on the acetamide nitrogen contributes to conformational rigidity, a feature often exploited to optimize pharmacokinetic properties .
Properties
Molecular Formula |
C17H23N3OS2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H23N3OS2/c1-4-13-10(2)23-17-15(13)16(18-11(3)19-17)22-9-14(21)20-12-7-5-6-8-12/h12H,4-9H2,1-3H3,(H,20,21) |
InChI Key |
HAWMGEYIHOIFML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidine nucleus is typically synthesized starting from substituted thiophenes and pyrimidinone precursors:
- Step 1: Preparation of substituted thiophene derivatives such as 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one via multi-component reactions involving 5-substituted thiophene-2-carbaldehyde, ethyl cyanoacetate, acetone, and ammonium acetate in refluxing ethanol.
- Step 2: Conversion of the pyrimidinone to the corresponding 4-chloropyrimidine using phosphoryl chloride (POCl3), facilitating further substitution at the 4-position.
Introduction of the Thioether Group at the 4-Position
- The 4-chloropyrimidine intermediate undergoes nucleophilic substitution with thiols to yield 4-thioether derivatives.
- Thiols can be derived from mercaptoacetamides or pyridine thiols depending on the synthetic pathway chosen.
- Typical conditions involve potassium carbonate (K2CO3) as a base in acetonitrile (CH3CN) at room temperature, leading to good yields of the thioether-linked compounds.
Formation of the N-Cyclopentyl Acetamide Moiety
- The acetamide functionality is introduced by coupling the thioether intermediate with cyclopentylamine derivatives.
- Amide bond formation can be achieved by standard coupling methods such as carbodiimide-mediated reactions (e.g., using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)), mixed anhydrides, or active esters (e.g., N-hydroxysuccinimide esters).
- This step ensures the attachment of the N-cyclopentyl group to the acetamide, completing the target molecule.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Multi-component condensation | 5-substituted thiophene-2-carbaldehyde, ethyl cyanoacetate, acetone, ammonium acetate, reflux ethanol | 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
| 2 | Chlorination | Phosphoryl chloride (POCl3), reflux | 4-chloropyrimidine derivative |
| 3 | Nucleophilic substitution (thioether formation) | Thiol (mercaptoacetamide or pyridine thiol), K2CO3, CH3CN, room temperature | 4-thioether substituted thieno[2,3-d]pyrimidine |
| 4 | Amide coupling | Cyclopentylamine, EDC or mixed anhydride method | Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- |
Research Findings and Yield Data
- The nucleophilic substitution reactions to form the thioether linkage proceed efficiently under mild conditions, typically yielding 70-90% of the desired product.
- The chlorination step using phosphoryl chloride is highly effective for activating the 4-position of the pyrimidine ring for substitution.
- Amide bond formation via carbodiimide coupling is well-established, providing good yields (>80%) with minimal side reactions.
- Structural confirmation of intermediates and final compounds is routinely performed using ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
Summary Table of Key Preparation Methods
| Preparation Step | Method/Reaction Type | Typical Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine core | Multi-component condensation | Thiophene aldehyde, ethyl cyanoacetate, acetone, ammonium acetate, reflux ethanol | 65-85% | Efficient one-pot synthesis |
| 4-Chlorination | Chlorination with POCl3 | POCl3, reflux | 80-90% | Activates pyrimidine for substitution |
| Thioether formation | Nucleophilic substitution | Thiol (mercaptoacetamide or pyridine thiol), K2CO3, CH3CN, RT | 70-90% | Mild conditions, high selectivity |
| Amide coupling | Carbodiimide-mediated coupling | Cyclopentylamine, EDC or mixed anhydrides | >80% | Standard peptide coupling methods |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or thieno[2,3-D]pyrimidinyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures have shown significant antimicrobial properties against various pathogens. For instance, compounds with related thieno[2,3-D]pyrimidine structures have been effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Cytotoxicity
Research indicates that Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- may possess selective cytotoxicity against certain cancer cell lines. Studies on similar compounds have demonstrated their ability to target human cancer cells selectively while sparing normal cells .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .
Therapeutic Potential
Given its diverse biological activities, Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- holds promise for several therapeutic applications:
Cancer Therapy
Due to its cytotoxic properties against cancer cells, this compound could be explored as a potential chemotherapeutic agent. Further studies are needed to elucidate its mechanisms of action and efficacy in clinical settings.
Antimicrobial Treatments
The antimicrobial activity suggests potential use in developing new antibiotics or treatments for infections caused by resistant strains of bacteria.
Neuroprotective Agents
As an enzyme inhibitor related to neurodegenerative diseases, this compound may contribute to the development of drugs aimed at treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
Key structural analogues differ primarily in the N-substituent of the acetamide moiety, which modulates solubility, LogP, and target affinity:
†Estimated via analogous structures; ‡Predicted using ChemDraw.
Observations :
- The cyclopentyl substituent in the target compound likely increases LogP compared to phenyl derivatives, favoring membrane permeability but risking solubility limitations .
- The 3-acetylphenyl variant exhibits the lowest solubility (2.193 mg/L), likely due to intramolecular hydrogen bonding with the acetyl group .
Core-Modified Analogues
Compounds with alternative heterocyclic cores highlight the importance of the thienopyrimidine scaffold:
- Dihydropyrimidinone Derivatives (e.g., 5.6 and 5.7 in ): Replace the thienopyrimidine with a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group. Exhibit higher solubility (e.g., 5.6: polar oxo group) but reduced LogP (~3.5–4.0). Demonstrated antimicrobial activity in prior studies, suggesting core-dependent bioactivity .
- Cyclopenta-Fused Thienopyrimidine (Compound 24 in ): Incorporates a cyclopenta[4,5]thieno[2,3-d]pyrimidine core. Molecular weight 326.0; LogP ~3.8 (predicted).
Biological Activity
Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- (CAS No. 606113-41-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C17H23N3OS2
- Molecular Weight : 349.51 g/mol
- Structural Formula : The compound features a thieno[2,3-D]pyrimidine moiety linked to a cyclopentyl acetamide group.
Table 1: Molecular Characteristics of Acetamide
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3OS2 |
| Molecular Weight | 349.51 g/mol |
| CAS Number | 606113-41-1 |
Acetamide derivatives are known to exhibit various biological activities, primarily attributed to their interaction with biological targets such as enzymes and receptors. The thieno[2,3-D]pyrimidine structure is often associated with anti-inflammatory and antimicrobial properties.
- Antimicrobial Activity : Some studies indicate that acetamide derivatives show moderate activity against gram-positive bacteria. The presence of specific substituents enhances their efficacy against various microbial strains .
- Anti-inflammatory Effects : Research suggests that compounds similar to acetamide can inhibit pathways associated with inflammation, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .
- Cytotoxicity : In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties .
Study on Antimicrobial Activity
A study published in Pharmaceutical Medicine evaluated the structure-activity relationships (SAR) of acetamide derivatives, revealing that modifications at specific positions significantly affected their antimicrobial potency. For instance, compounds with methoxy substitutions showed enhanced activity against gram-positive organisms compared to their unsubstituted counterparts .
Cytotoxicity in Cancer Cells
Another significant study explored the cytotoxic effects of acetamide derivatives on A431 vulvar epidermal carcinoma cell lines. The results indicated that certain modifications led to a significant reduction in cell viability, suggesting potential for further development as anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Moderate activity against gram-positive bacteria |
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Cytotoxicity | Reduced cell viability in cancer cell lines |
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidinyl acetamide derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Thieno[2,3-d]pyrimidinyl acetamides are typically synthesized via nucleophilic substitution reactions. For example, reacting a thiol-containing pyrimidine intermediate (e.g., 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-thiol) with a chloroacetamide derivative under basic conditions (e.g., sodium acetate in ethanol) at reflux (~30–60 minutes) achieves yields of 60–85% . Optimization strategies include:
Q. How do researchers characterize the purity and structural identity of N-cyclopentyl acetamide derivatives?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Sharp melting points (e.g., 197–205°C) indicate purity .
- 1H NMR Spectroscopy : Peaks for cyclopentyl protons (δ ~1.5–2.5 ppm), thioether SCH2 (δ ~4.0–4.2 ppm), and acetamide NH (δ ~10.0–10.1 ppm) confirm connectivity .
- Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C/H/N/S values validate purity .
Q. What solvent systems are optimal for recrystallizing thienopyrimidine-acetamide hybrids?
- Methodological Answer : Ethanol-dioxane (1:2 v/v) or DMSO-water mixtures are effective for recrystallization, yielding high-purity crystals suitable for X-ray diffraction . Slow cooling rates (1–2°C/min) reduce amorphous byproducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of thieno[2,3-d]pyrimidinyl acetamides?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, intramolecular S···O interactions (<3.0 Å) stabilize planar conformations . Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What strategies address discrepancies between theoretical and experimental spectroscopic data (e.g., LC-MS or NMR)?
- Methodological Answer : Contradictions in LC-MS ([M+H]+ values) or NMR shifts may arise from:
Q. How do substituents on the pyrimidine ring (e.g., 5-ethyl vs. 5-methyl) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Comparative SAR involves:
- Electron-Withdrawing Groups (EWGs) : Ethyl groups enhance π-π stacking with hydrophobic enzyme pockets, increasing potency .
- Steric Effects : 2,6-Dimethyl substituents reduce rotational freedom, favoring binding .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases) .
Q. What are the challenges in refining crystal structures of acetamide derivatives with disordered cyclopentyl groups?
- Methodological Answer : Disordered cyclopentyl moieties require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
